molecular formula C10H16O3 B13685733 ethyl 3-(tetrahydro-2H-pyran-4-yl)-2-propenoate

ethyl 3-(tetrahydro-2H-pyran-4-yl)-2-propenoate

Cat. No.: B13685733
M. Wt: 184.23 g/mol
InChI Key: LLRZTGSOBOFVQO-UHFFFAOYSA-N
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Description

Ethyl 3-(tetrahydro-2H-pyran-4-yl)-2-propenoate is a chemical building block of significant interest in medicinal chemistry and drug discovery. The tetrahydro-2H-pyranyl moiety is a privileged scaffold in the design of bioactive molecules and potential therapeutics. This structure is a key intermediate in the synthesis of more complex compounds. For instance, derivatives of tetrahydro-2H-pyran are being explored in the development of first-in-class dual-mechanism anti-cancer agents. Research indicates that combining the tetrahydro-2H-pyran pharmacophore with other bioactive structures can create hybrids that simultaneously inhibit histone deacetylases (HDAC) and induce ferroptosis, a non-apoptotic form of cell death, leading to enhanced cytotoxicity against cancer cells . This multi-target approach is a promising strategy to overcome drug resistance. As a versatile synthetic intermediate, this compound is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 3-(oxan-4-yl)prop-2-enoate

InChI

InChI=1S/C10H16O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h3-4,9H,2,5-8H2,1H3

InChI Key

LLRZTGSOBOFVQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1CCOCC1

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of ethyl 3-(tetrahydro-2H-pyran-4-yl)-2-propenoate typically involves:

  • Formation of the tetrahydropyran ring system via cyclization reactions.
  • Introduction of the propenoate (acrylate) moiety through condensation or substitution reactions.
  • Use of base-promoted conditions to facilitate ring closure and functional group transformations.

Preparation of the Tetrahydropyran Ring

The tetrahydropyran ring is commonly prepared by nucleophilic substitution or cyclization of hydroxyalkyl precursors under basic conditions.

Example Procedure (from):

  • Starting with 2-hydroxymethyl-3,4-dihydro-2H-pyran, the compound is dissolved in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Sodium hydride (NaH) or other strong bases are added slowly at low temperature (0 °C) to deprotonate the hydroxyl group.
  • A suitable halide compound is added dropwise to alkylate the oxygen, promoting ring formation.
  • The reaction mixture is stirred until completion (monitored by TLC), then worked up by extraction with ethyl acetate, washing with aqueous ammonium chloride and brine, drying over sodium sulfate, and purification by column chromatography to isolate the substituted tetrahydropyran derivative.

This method allows for selective substitution at the 4-position of the tetrahydropyran ring, which is crucial for further functionalization.

Base-Promoted Domino Reactions for Pyran Derivatives

Advanced synthetic routes involve base-catalyzed domino reactions that enable efficient assembly of pyran derivatives.

From a 2017 Study () :

  • The reaction of 3,3-bis(methylthio)-1-arylprop-2-en-1-one with malononitrile and secondary amines in dry DMF under potassium hydroxide catalysis at 100 °C leads to intermediates that undergo intramolecular cyclization to form 2H-pyran derivatives.
  • Although this study focuses on pyran-3-carbonitriles, the methodology highlights the utility of base-promoted cyclizations and nucleophilic attacks for constructing tetrahydropyran rings with various substituents.
  • The reaction is monitored by thin-layer chromatography and the products are purified by recrystallization or chromatography.
  • Characterization is performed using ^1H NMR, ^13C NMR, and mass spectrometry, ensuring high purity and structural confirmation.

Such domino reactions can be adapted for synthesizing this compound analogs by selecting appropriate starting materials.

Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Purpose Notes
1. Cyclization of hydroxyalkyl precursor 2-hydroxymethyl-3,4-dihydro-2H-pyran, NaH, DMF or THF, 0 °C Formation of tetrahydropyran ring Slow addition of halide, inert atmosphere (argon) recommended
2. Condensation with ethyl acrylate Ethyl hydroxypropanoate, ethyl acrylate, Na2CO3/K2CO3/NaOH/KOH, THF or DMF, room temp to low temp Formation of 4-oxa-1,7-diethyl pimelate intermediate Mild alkaline conditions, solvent choice affects yield
3. Ducommun condensation Strong base (NaOEt or NaH), low temperature (-10 to 0 °C) Ring closure to 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester Requires careful temperature control for selectivity
4. Purification Extraction, washing, drying, column chromatography or recrystallization Isolation of pure compound Use of ethyl acetate, brine, and drying agents like Na2SO4

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of the tetrahydropyran ring and the propenoate ester group, with characteristic chemical shifts for methylene and vinyl protons.
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) provides molecular ion peaks consistent with the expected molecular weight of the compound.
  • Infrared Spectroscopy (IR): Key absorption bands include ester carbonyl stretching (~1700 cm^-1) and C–O–C ether stretches indicative of the tetrahydropyran ring.
  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress, typically employing petroleum ether/ethyl acetate mixtures as eluents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins due to its reactive acrylate group.

Mechanism of Action

The mechanism of action of ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate involves its interaction with various molecular targets. The compound can act as a substrate in enzymatic reactions, influencing biochemical pathways. It may also inhibit certain enzymes, affecting the activity of other biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(4-Methoxyphenyl)-2-(Prop-2-en-1-yloxy)Pent-4-enoate

  • Structure : Contains a phenyl group with a methoxy substituent and an allyloxy side chain.
  • Synthesis: Utilizes organozinc reagents (diethylzinc) and boronates, indicating compatibility with transition metal-mediated coupling .
  • Reactivity : The allyloxy group may undergo cyclization or oxidation, differing from the α,β-unsaturated ester in the target compound.

3-(Tetrahydro-2H-Pyran-4-yl)Propanal

  • Structure : Features an aldehyde group instead of an ester.
  • Properties : Higher electrophilicity at the aldehyde carbon compared to the ester, making it reactive toward nucleophiles (e.g., Grignard reagents). Computational data (e.g., SCHEMBL969303) suggest moderate polarity and solubility in organic solvents .

5-(Ethyl(Tetrahydro-2H-Pyran-4-yl)Amino)-4'-Methoxycarbonyl Biphenyl Carboxylic Acid (42a)

  • Structure : Combines a carboxylic acid and an amide group with the tetrahydro-2H-pyran moiety.
  • Synthesis : Relies on acid-mediated deprotection (TFA) and peptide coupling agents (HATU), highlighting divergent synthetic strategies compared to ester derivatives .

Physical and Analytical Properties

Compound Key Analytical Data Purity Standards Reference
Ethyl 3-(tetrahydro-2H-pyran-4-yl)-2-propenoate Not provided; inferred NMR/LCMS similarity USP unspecified impurity limits
5-(Ethyl(tetrahydro-2H-pyran-4-yl)amino)-... ¹H/¹³C NMR (δ 1.2–4.5 ppm for pyran peaks) Column chromatography (silica)
3-(Tetrahydro-2H-pyran-4-yl)propanal MPQGHLGJSCIVNS-UHFFFAOYSA-N (InChIKey) Computational purity metrics
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (4:1) is standard for purifying tetrahydro-2H-pyran derivatives .
  • Spectroscopy : NMR data for amide derivatives (e.g., 42a) show characteristic tetrahydro-2H-pyran signals (δ 3.3–4.0 ppm for oxy-methylene groups), which would overlap with signals from the target compound .

Key Research Findings

Synthetic Flexibility: The tetrahydro-2H-pyran group is compatible with diverse reaction conditions, including low-temperature electrophilic additions () and organometallic couplings ().

Functional Group Impact : Aldehyde derivatives () exhibit higher reactivity but lower stability compared to esters, influencing their utility in multistep syntheses.

Analytical Challenges : Impurity profiling () and NMR characterization () are critical for ensuring the quality of structurally complex analogs.

Biological Activity

Ethyl 3-(tetrahydro-2H-pyran-4-yl)-2-propenoate, also known as (E)-ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate, is an organic compound with the molecular formula C10H16O3 and a molecular weight of approximately 184.23 g/mol. This compound features a tetrahydro-2H-pyran moiety linked to an acrylate functional group, which contributes to its potential biological activities. Research into its biological properties has revealed several promising areas of interest.

1. Antimicrobial Activity

Research indicates that this compound and its derivatives may exhibit antimicrobial properties. Studies have shown that compounds with similar structures often demonstrate efficacy against various bacterial strains, suggesting that this compound could be explored further for potential applications in treating infections caused by resistant bacteria.

2. Anti-inflammatory Properties

In addition to antimicrobial effects, certain derivatives of this compound have been noted for their anti-inflammatory activity. This property is significant given the role of inflammation in numerous chronic diseases, including arthritis and cardiovascular disorders. The specific mechanisms through which these compounds exert their anti-inflammatory effects are still under investigation but may involve modulation of inflammatory pathways .

3. Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. Compounds structurally related to this acrylate have been found to inhibit specific signaling pathways associated with tumor growth and metastasis, particularly through the inhibition of Class I PI3-kinase enzymes . In a study involving pyrazole derivatives, similar compounds demonstrated significant antitumor efficacy in xenograft models, indicating that further exploration into the antitumor potential of this compound is warranted .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Target Mechanism Reference
Class I PI3-KinaseInhibition leading to reduced tumor cell proliferation
Inflammatory PathwaysModulation of cytokine release
Bacterial Cell MembranesDisruption leading to cell death

5. Case Studies and Research Findings

Several studies have investigated the biological activity of derivatives related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic agents.
  • Anti-inflammatory Effects : Research focused on the anti-inflammatory properties showed that certain derivatives could significantly reduce inflammation markers in vitro, suggesting therapeutic potential for inflammatory diseases .
  • Antitumor Studies : In vivo studies using xenograft models revealed that specific derivatives not only inhibited tumor growth but also showed a favorable pharmacokinetic profile, suggesting their viability as candidates for cancer therapy .

Q & A

Q. Table 1: Key Reaction Conditions

StepParametersReference
Solvent SelectionDMF, THF, dichloromethane
Temperature Range60–80°C (coupling), 25–40°C (ester)
Purification MethodColumn chromatography (SiO₂)

Basic: How is this compound characterized?

Methodological Answer:
Analytical techniques include:

  • NMR Spectroscopy : Confirm regiochemistry via 1^1H and 13^{13}C NMR. Key signals: acrylate vinyl protons (δ 5.8–6.5 ppm), tetrahydropyran protons (δ 1.5–4.0 ppm) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 212.2) .

Basic: What are the key physical properties of this compound?

Methodological Answer:
Relevant properties (from analogous tetrahydropyran esters):

  • Boiling Point : ~228°C (similar to ethyl tetrahydropyran-4-yl acetate) .
  • Density : ~1.003 g/cm³ .
  • Solubility : Lipophilic (soluble in THF, DCM; sparingly in water) .

Advanced: How can researchers resolve low yields during synthesis?

Methodological Answer:
Common issues and solutions:

  • Side Reactions : Use anhydrous conditions and molecular sieves to suppress hydrolysis of the acrylate .
  • Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency .
  • Scale-up Challenges : Implement continuous flow reactors for improved heat/mass transfer .

Advanced: How to analyze contradictory spectral data (e.g., unexpected NMR signals)?

Methodological Answer:

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .

Isotopic Labeling : Track reaction intermediates (e.g., 13^{13}C-labeled acrylate) to identify side products .

Comparative Analysis : Cross-reference with databases (PubChem, ECHA) for spectral benchmarks .

Advanced: What computational methods predict the compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics : Simulate solvent effects on ester hydrolysis rates .
  • Docking Studies : Explore binding affinities with biological targets (e.g., enzymes with tetrahydropyran-binding pockets) .

Advanced: What functionalization strategies enhance biological activity?

Methodological Answer:

  • Ester Hydrolysis : Convert to carboxylic acid for improved solubility (NaOH/EtOH, 70°C) .
  • Aminolysis : Replace ethyl group with amines to generate amide derivatives .
  • Oxidation/Reduction : Modify the tetrahydropyran ring via Pd/C-catalyzed hydrogenation or MnO₂-mediated oxidation .

Q. Table 2: Functionalization Pathways

StrategyReagents/ConditionsTarget ModificationReference
HydrolysisNaOH (1M), EtOH, refluxCarboxylic acid derivative
AminolysisPrimary amines, DCC, DMAPAmide analogs
Ring OxidationMnO₂, CH₂Cl₂, 25°CKetone-functionalized pyran

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